Elevated LogP and Reduced Rotatable Bond Count Relative to Parent Bispidine
The 1,3,5-trimethyl substitution raises the calculated logP by approximately 1.3–1.8 log units compared to the unsubstituted bispidine scaffold, while simultaneously reducing the rotatable bond count to zero . This combination shifts the compound into a more CNS-accessible physicochemical space as defined by the modified Ro5 criteria.
| Evidence Dimension | Computed logP and rotatable bond count |
|---|---|
| Target Compound Data | logP = 1.27; Rotatable bonds = 0 (Hit2Lead, ChemSpider) |
| Comparator Or Baseline | Parent bispidine (3,7-diazabicyclo[3.3.1]nonane): logP ≈ -0.56 to +0.06; Rotatable bonds = 0 |
| Quantified Difference | ΔlogP ≈ +1.2 to +1.8; rotatable bonds unchanged (0 vs. 0) |
| Conditions | Computed values (ACD/Labs or similar algorithm); no experimental logP found for the enantiopure target. |
Why This Matters
Higher lipophilicity directly influences passive membrane permeability and CNS penetration potential; procurement for CNS-targeted programs necessitates this specific substitution pattern over the parent scaffold.
